Tribenuron-methyl and imazamethabenz
Description
Overview of Acetolactate Synthase (ALS) Inhibitors in Modern Agriculture
Acetolactate synthase (ALS) inhibitors are a crucial class of herbicides in contemporary agriculture, valued for their high efficacy at low application rates and broad-spectrum weed control. ijabbr.comresearchgate.net These herbicides function by inhibiting acetolactate synthase, a key enzyme in the biosynthesis pathway of branched-chain amino acids—isoleucine, leucine (B10760876), and valine—which are essential for protein synthesis and plant growth. ijabbr.comresearchgate.net Deprivation of these vital amino acids leads to the cessation of cell division and, ultimately, the death of susceptible plants. The ALS-inhibiting herbicide family is diverse, encompassing several chemical groups, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthiobenzoates, and sulfonylaminocarbonyltriazolinones. ijabbr.com
Historical Context of Tribenuron-methyl (B105370) and Imazamethabenz (B1671736) Development and Application
The development of sulfonylurea herbicides by chemists at DuPont in the 1970s marked a significant advancement in chemical weed control. Following the commercial success of chlorsulfuron, extensive research led to the development of Tribenuron-methyl, which was selected for development under the code name DPX L5300. researchgate.net
The imidazolinone class of herbicides, to which Imazamethabenz belongs, was discovered and developed by American Cyanamid. The first U.S. patent for an imidazolinone herbicide, imazamethabenz-methyl, was granted in 1980. scielo.org.co These herbicides were also found to inhibit the ALS enzyme, providing a new tool for selective weed control in various crops. nih.gov
Chemical Classification and Structural Context
The efficacy and selectivity of ALS-inhibiting herbicides are closely linked to their distinct chemical structures.
Tribenuron-methyl is a member of the sulfonylurea chemical family. researchgate.net Its chemical structure features a sulfonylurea bridge that connects a substituted benzene (B151609) ring with a triazine ring. This specific arrangement is crucial for its herbicidal activity, allowing it to bind to the ALS enzyme and inhibit its function. ekb.eg
Imazamethabenz is classified as an imidazolinone herbicide. nih.gov A key structural feature of this class is the imidazolinone ring. Imazamethabenz is technically a mixture of the meta and para isomers of methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)toluate. unal.edu.co This structural configuration is responsible for its interaction with and inhibition of the ALS enzyme.
Research Scope and Objectives Pertaining to Tribenuron-methyl and Imazamethabenz
Scientific research on this compound has been extensive, driven by the need to optimize their efficacy, understand their environmental behavior, and manage the evolution of herbicide resistance. Key research objectives include:
Efficacy and Selectivity: Evaluating the effectiveness of these herbicides on a wide range of weed species and determining their selectivity in various crops. awsjournal.orgisws.org.in
Mechanism of Action and Resistance: Investigating the precise molecular interactions with the ALS enzyme and understanding the genetic and biochemical basis of weed resistance. nih.govnih.gov
Environmental Fate: Studying the degradation, persistence, and mobility of these compounds in soil and water to assess their environmental impact. juniperpublishers.comcore.ac.uk
Formulation and Adjuvant Technology: Developing new formulations and tank mixtures with adjuvants to enhance herbicidal activity and overcome resistance. ijabbr.com
Detailed Research Findings
Numerous studies have been conducted to understand the performance and characteristics of this compound.
Tribenuron-methyl Research Highlights:
| Research Focus | Key Findings |
| Efficacy with Adjuvants | The addition of adjuvants like citogate and vegetable oils can significantly enhance the efficacy of Tribenuron-methyl, allowing for reduced application rates. ijabbr.com |
| Weed Resistance | Resistance to Tribenuron-methyl has been identified in various weed species, often due to target-site mutations in the ALS gene. nih.gov |
| Environmental Behavior | The degradation of Tribenuron-methyl in the environment is influenced by both chemical hydrolysis and microbial activity. juniperpublishers.com |
| Weed Control Spectrum | Tribenuron-methyl is effective against a broad spectrum of broadleaf weeds in cereal crops. isws.org.in |
Imazamethabenz Research Highlights:
| Research Focus | Key Findings |
| Weed Control Spectrum | Imazamethabenz provides selective post-emergence control of many economically important weeds in cereal crops, including wild oats. researchgate.net |
| Crop Selectivity | The selectivity of Imazamethabenz in crops like wheat and barley is a key attribute for its use in integrated weed management programs. researchgate.net |
| Use in Tolerant Crops | Imazamethabenz and other imidazolinone herbicides are used in "Clearfield" crops, which have been bred to be tolerant to this class of herbicides. nih.gov |
| Formulation | Imazamethabenz is often formulated as a methyl ester. unal.edu.co |
Properties
CAS No. |
113336-32-6 |
|---|---|
Molecular Formula |
C31H37N7O9S |
Molecular Weight |
683.7 g/mol |
IUPAC Name |
methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate;methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate |
InChI |
InChI=1S/C16H20N2O3.C15H17N5O6S/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h6-9H,1-5H3,(H,17,18,20);5-8H,1-4H3,(H,19,22) |
InChI Key |
UVYFMBPXDXFXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Herbicide Action
Acetolactate Synthase (ALS) as the Primary Target Enzyme
The primary site of action for both Tribenuron-methyl (B105370), a member of the sulfonylurea chemical family, and Imazamethabenz (B1671736), from the imidazolinone family, is the enzyme Acetolactate Synthase (ALS). wikipedia.orgmdpi.comnih.govnih.gov Also known as acetohydroxyacid synthase (AHAS), ALS is a critical enzyme found in plants and microorganisms but is absent in animals. wikipedia.orgpressbooks.pub This specificity is a key reason for the low direct toxicity of these herbicides to mammals. pressbooks.pub ALS inhibitors are among the most widely utilized herbicides globally. wikipedia.org
Role of ALS in Branched-Chain Amino Acid Biosynthesis (Valine, Leucine (B10760876), Isoleucine)
Acetolactate synthase catalyzes the first essential step in the metabolic pathway that produces the three branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. wikipedia.orgunl.eduscholaris.ca These amino acids are indispensable components for the synthesis of proteins and are crucial for normal cell function and plant growth. unl.edupressbooks.pub
The specific biochemical reactions facilitated by ALS are:
The condensation of two pyruvate (B1213749) molecules to produce acetolactate, which is a precursor for the synthesis of valine and leucine. mdpi.comscirp.org
The condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate, the precursor to isoleucine. mdpi.com
As the initial enzyme in this pathway, ALS serves as a rate-limiting step, and its function is tightly regulated within the plant. mdpi.com The biosynthesis of these essential amino acids occurs within the chloroplasts, the site of photosynthesis, which provides the necessary precursors. unl.edupressbooks.pub
Downstream Physiological and Biochemical Consequences of ALS Inhibition
The inhibition of ALS and the subsequent depletion of branched-chain amino acids initiate a series of detrimental downstream effects that disrupt the plant's metabolism and physiology. Growth in sensitive plants typically stops within hours of application. pressbooks.pub Visible symptoms, such as chlorosis (yellowing) and necrosis (tissue death), develop over several days to weeks, ultimately leading to the death of the plant. nih.govpressbooks.pub
Disruption of Protein and Nucleic Acid Synthesis
Herbicide Action Summary
| Feature | Tribenuron-methyl | Imazamethabenz |
| Chemical Class | Sulfonylurea | Imidazolinone |
| Target Enzyme | Acetolactate Synthase (ALS) | Acetolactate Synthase (ALS) |
| Mechanism | Non-competitive inhibition of ALS, blocking BCAA synthesis | Non-competitive inhibition of ALS, blocking BCAA synthesis |
| Activity | Systemic | Systemic |
| Absorption | Primarily foliar, also root | Foliar and root |
| Primary Effect | Inhibition of valine, leucine, and isoleucine synthesis | Inhibition of valine, leucine, and isoleucine synthesis |
| Downstream Effect | Disruption of protein and DNA synthesis, cessation of growth | Disruption of protein and DNA synthesis, cessation of growth |
Impact on Plant Growth and Development
The macroscopic symptoms of this inhibition manifest as a cessation of growth in both roots and aerial parts of the plant. nih.gov Research on various plant species has quantified these effects, demonstrating significant reductions in key growth parameters.
For instance, studies on the impact of tribenuron-methyl on Allium cepa (onion) have shown a marked decrease in both root and green leaf length. As the concentration of the herbicide increases, the inhibitory effect becomes more pronounced.
Table 1: Effect of Tribenuron-methyl on the Growth of Allium cepa Seedlings After 72 Hours of Treatment
| Treatment Concentration (mg/L) | Average Root Length (cm) | Average Green Leaf Length (cm) |
|---|---|---|
| Control (Distilled Water) | 4.12 | 5.15 |
| 37.5 | 2.56 | 4.21 |
| 75 | 2.11 | 3.87 |
| 150 | 1.89 | 3.54 |
| 300 | 1.52 | 3.12 |
Similarly, the fresh weight of susceptible weeds, such as Silene conoidea, is drastically reduced upon treatment with tribenuron-methyl. In one study, a susceptible population experienced a fresh weight reduction of over 94% after the application of the herbicide. nih.gov
Further studies on the impact of imazamethabenz on various crops have provided specific dose-response data, quantifying the concentration required to cause a certain level of growth inhibition.
Table 2: Estimated Doses of Imazamethabenz Causing 50% Inhibition (ED50) of Growth in Various Crops
| Crop Species | Parameter | ED50 (µg a.i./kg soil) |
|---|---|---|
| Wheat | Root Length | >480 |
| Shoot Fresh Weight | >480 | |
| Corn | Root Length | 110.4 |
| Shoot Fresh Weight | >480 | |
| Sunflower | Root Length | 105.9 |
| Shoot Fresh Weight | >480 | |
| Oilseed Rape | Root Length | 3.1 |
| Shoot Fresh Weight | 16.5 |
Alterations in Plant Metabolic Status (e.g., Amino Acid Levels, Nitrate (B79036) Uptake)
Treatment with tribenuron-methyl has been shown to cause complex fluctuations in the amino acid content of wheat (Triticum aestivum) cultivars. While there is a general trend of decreased levels of most essential and non-essential amino acids, a notable and significant increase in the concentrations of specific amino acids has been observed.
Table 3: Changes in Amino Acid Content in Wheat Cultivars Treated with Tribenuron-methyl
| Amino Acid | Change Compared to Control |
|---|---|
| Proline | Significantly Increased |
| Glycine | Significantly Increased |
| Arginine | Significantly Increased |
| Histidine | Significantly Increased |
| Cystine | Not Affected |
| Threonine | Not Affected |
| Other Essential Amino Acids | Significantly Decreased |
| Other Non-Essential Amino Acids | Significantly Decreased |
This differential effect suggests a complex regulatory response within the plant's metabolic network following the herbicide-induced stress. The accumulation of proline, for instance, is a well-known response to various environmental stresses in plants.
Imazamethabenz , through its inhibition of AHAS, also leads to a depletion of valine and leucine in susceptible plants. In soybean cells, a related imidazolinone herbicide was found to drastically reduce the free pools of these two amino acids, while the amounts of other amino acids were not significantly affected.
A particularly interesting metabolic alteration induced by imazamethabenz is its effect on nitrate uptake. In a study on wheat seedlings, the application of imazamethabenz was found to stimulate the uptake of nitrate, likely as a plant stress response. acs.org This stimulation was observed in both seedlings that were pre-treated with nitrate ("induced") and those that were not ("uninduced").
Table 4: Effect of Imazamethabenz-methyl on Nitrate Uptake Rate in Wheat Seedlings
| Seedling Condition | Increase in Nitrate Uptake Rate with Imazamethabenz |
|---|---|
| Uninduced (NO3--starved) | ~230% |
| Induced (NO3--pretreated) | ~36% |
This counterintuitive increase in nitrate uptake is thought to be a compensatory mechanism in response to the nitrogen starvation stress imposed by the herbicide's disruption of amino acid synthesis.
Weed Resistance: Evolutionary Dynamics and Molecular Basis
Evolution of Herbicide Resistance in Weed Populations
Herbicides act as powerful agents of natural selection. ucanr.edu When an herbicide like tribenuron-methyl (B105370) or imazamethabenz (B1671736) is applied, the vast majority of susceptible weeds in a population are killed. However, a few individual plants may survive due to naturally occurring genetic mutations that confer resistance. ucanr.edu These surviving plants then reproduce, passing the resistance trait to their offspring. With repeated use of the same herbicide over several generations, the proportion of resistant individuals in the weed population increases until they become dominant in the field. ucanr.eduucanr.eduresearchgate.net
The ALS-inhibiting herbicides, including the sulfonylurea (SU) family (e.g., tribenuron-methyl) and the imidazolinone (IMI) family (e.g., imazamethabenz), are known to exert exceptionally strong selection pressure. frontiersin.org This is due to their high efficacy at controlling susceptible plants and their residual activity in the soil. researchgate.net The continuous and widespread use of these herbicides in major crops has accelerated the selection of resistant weed populations globally. frontiersin.orgmdpi.com For instance, tribenuron-methyl has been used consistently in winter wheat fields in regions like China since 1988, leading to a progressive development of resistance in various weed species. nih.gov
The intense selection pressure from tribenuron-methyl and imazamethabenz has resulted in numerous documented cases of resistance across a range of problematic weed species.
Avena fatua (Wild Oat): Resistance to the ALS inhibitor imazamethabenz has been confirmed in wild oat populations in Canada. usask.caweedscience.org Studies indicate that this resistance can be controlled by a single dominant or semi-dominant nuclear gene. cdnsciencepub.com In some cases, resistance to imazamethabenz in Avena fatua is due to non-target-site mechanisms like enhanced metabolism rather than a target-site mutation. montana.educanadianagronomist.ca
Silene conoidea (Sand Catchfly): In China, where tribenuron-methyl has been used extensively, populations of S. conoidea have developed extremely high levels of resistance. One study documented a resistant population that was 382.3-fold more resistant to tribenuron-methyl compared to a susceptible population. nih.govresearchgate.net
Papaver rhoeas (Corn Poppy): This is one of the most widespread broadleaf weeds in European winter cereals, and resistance to tribenuron-methyl is extensively documented. mdpi.com Highly resistant biotypes have been found in Greece, Spain, Italy, the UK, France, Tunisia, and Portugal. mdpi.comipbeja.ptmdpi.comnih.govweedscience.orgagriculturejournals.cz The level of resistance can be exceptionally high, with resistance factors (RF) ranging from 77 to over 2400 in some Greek populations. mdpi.commdpi.com Multiple resistance, where populations are resistant to both ALS inhibitors like tribenuron-methyl and herbicides with different modes of action like 2,4-D, is also common. ipbeja.ptnih.gov
Sinapis arvensis (Wild Mustard): Resistance to tribenuron-methyl has been reported in wild mustard populations in Iran, Spain, and Turkey. areeo.ac.ircambridge.orgcambridge.orgresearchgate.netaloki.hu Studies in Iran have identified populations with resistance factors ranging from 2.36 to 5.52. areeo.ac.irresearchgate.net The recurrent use of this herbicide in winter wheat is the primary driver for the selection of these resistant biotypes. cambridge.org
Stellaria media (Common Chickweed): Resistance to ALS inhibitors is well-documented in this species. Biotypes resistant to tribenuron-methyl have been identified in the UK, Norway, and Estonia. weedscience.orgweedscience.comjournal.fiweedscience.org In Canada, populations resistant to imazamethabenz-methyl were first reported in 1988. weedscience.org Often, resistance is conferred by a less sensitive ALS enzyme. nih.gov
Table 1: Documented Cases of Weed Resistance to this compound
| Weed Species | Herbicide | Location(s) Documented | Resistance Factor (RF) / Notes |
|---|---|---|---|
| Avena fatua (Wild Oat) | Imazamethabenz | Canada | Resistance linked to lack of crop rotation diversity. usask.cacdnsciencepub.com |
| Silene conoidea (Sand Catchfly) | Tribenuron-methyl | China | 382.3-fold resistance. nih.gov |
| Papaver rhoeas (Corn Poppy) | Tribenuron-methyl | Europe (Greece, Spain, UK, etc.), Tunisia | RF values from 77 to >2400. mdpi.commdpi.com |
| Sinapis arvensis (Wild Mustard) | Tribenuron-methyl | Iran, Spain, Turkey | RF values from 2.36 to 9.1. areeo.ac.ircambridge.orgresearchgate.net |
| Stellaria media (Common Chickweed) | Tribenuron-methyl | UK, Norway, Estonia | Widespread resistance reported. weedscience.orgjournal.fiweedscience.org |
| Stellaria media (Common Chickweed) | Imazamethabenz | Canada | First reported in 1988. weedscience.org |
Mechanisms of Resistance to ALS Inhibitors
Resistance to ALS-inhibiting herbicides primarily occurs through two main categories: target-site resistance (TSR) and non-target-site resistance (NTSR). The focus here is on the molecular dynamics of TSR.
TSR is the most common mechanism of resistance to ALS inhibitors. frontiersin.org It involves genetic modifications that directly affect the target enzyme, ALS, either by altering the herbicide's binding site or by increasing the amount of the enzyme in the plant. nih.gov
The most frequent cause of TSR is a point mutation in the ALS gene, which results in a single amino acid substitution in the enzyme. unl.edu This change alters the three-dimensional structure of the herbicide's binding pocket, preventing the herbicide molecule from effectively attaching to and inhibiting the enzyme. awsjournal.orghorizonepublishing.com Evolved resistance in weeds has been linked to substitutions at eight different amino acid positions in the ALS enzyme, with changes at Proline-197 (Pro-197) and Tryptophan-574 (Trp-574) being the most commonly detected. nih.govcambridge.orgcambridge.orgfrontiersin.orgnih.gov
Pro-197 Substitutions: Mutations at the Pro-197 position are very common and confer high levels of resistance, particularly to sulfonylurea (SU) herbicides like tribenuron-methyl. cambridge.org Various substitutions have been identified in resistant weeds, including Pro-197 to Threonine (Thr), Leucine (B10760876) (Leu), Histidine (His), Serine (Ser), Alanine (Ala), Arginine (Arg), and Asparagine (Asn). mdpi.comnih.govweedscience.org For example, Pro-197-Ser and Pro-197-Thr mutations have been found in tribenuron-methyl resistant Sinapis alba and Papaver rhoeas, respectively. nih.govcambridge.org In some cases, these mutations can also provide a degree of cross-resistance to other ALS inhibitor families, such as imidazolinones (IMI) and triazolopyrimidines (TP). frontiersin.orgnih.gov
Trp-574 Substitutions: A substitution at the Trp-574 position, most commonly to Leucine (Leu), is known to confer broad, high-level cross-resistance to all major chemical families of ALS inhibitors. nih.govcambridge.org This mutation has been identified as the resistance mechanism in numerous weed species. For instance, the Trp-574-Leu mutation was found to be responsible for the 382.3-fold resistance to tribenuron-methyl in Silene conoidea and is also linked to resistance in Sinapis arvensis and Stellaria media. nih.govcambridge.orgjournal.fi The presence of this mutation can make weed control challenging, as it renders multiple types of ALS inhibitors ineffective. nih.gov In some instances, a weed individual can possess mutations at both the Pro-197 and Trp-574 sites, leading to very high and broad-spectrum resistance. mdpi.comresearchgate.net
Table 2: Common Amino Acid Substitutions in the ALS Enzyme Conferring Herbicide Resistance
| Amino Acid Position | Common Substitution(s) | Resistance Profile | Weed Species Examples (Resistant to Tribenuron-methyl) |
|---|---|---|---|
| Pro-197 | Thr, Ser, Leu, His, Arg, Ala, Asn | High resistance to Sulfonylureas (SUs); variable cross-resistance to other ALS inhibitors. nih.govweedscience.org | Papaver rhoeas, Sinapis alba nih.govcambridge.org |
| Trp-574 | Leu | Broad, high-level cross-resistance to SUs, IMIs, TPs, and other ALS inhibitors. cambridge.orgcambridge.org | Silene conoidea, Sinapis arvensis, Stellaria media nih.govcambridge.orgjournal.fi |
A less common mechanism of target-site resistance is the overexpression of the ALS gene. frontiersin.org In this scenario, the plant produces a significantly higher amount of the normal, susceptible ALS enzyme. While the herbicide can still bind to and inhibit individual enzyme molecules, the sheer quantity of the enzyme overwhelms the herbicide at standard application rates. Enough functional ALS enzyme remains to carry out the essential biosynthesis of branched-chain amino acids, allowing the plant to survive. mdpi.com While point mutations are the predominant form of TSR for ALS inhibitors, gene amplification or overexpression has been identified as a contributing resistance mechanism in some weed species. frontiersin.orgmdpi.com
Non-Target-Site Resistance (NTSR)
Non-target-site resistance (NTSR) encompasses mechanisms that limit the amount of active herbicide reaching its target site, rather than alterations to the target protein itself. mdpi.comnih.govresearchgate.net These mechanisms can include enhanced herbicide metabolism, altered absorption and translocation, or sequestration of the herbicide away from its site of action. mdpi.comnih.gov NTSR is often a more complex phenomenon than target-site resistance (TSR), potentially involving multiple genes and conferring unpredictable cross-resistance to herbicides with different modes of action. mdpi.comnih.gov
Enhanced herbicide metabolism is a primary mechanism of NTSR, where resistant weeds detoxify herbicides at a faster rate than susceptible plants. This process is often mediated by large enzyme families, most notably cytochrome P450 monooxygenases (P450s). nih.govmdpi.com
In weeds resistant to tribenuron-methyl, P450-mediated metabolism has been identified as a key resistance mechanism. Studies on Descurainia sophia (flixweed) have shown that resistant populations metabolize tribenuron-methyl significantly faster than susceptible populations. nih.govdocumentsdelivered.com This enhanced metabolic rate can be reversed or reduced by applying P450 inhibitors, such as malathion (B1675926), which confirms the involvement of these enzymes. nih.govnih.gov For instance, in one study, the resistance level of a D. sophia population to tribenuron-methyl was 116.3-fold, but this was reduced to 28.7-fold after treatment with malathion. nih.govresearchgate.net Transcriptome analysis and gene expression studies have identified specific P450 genes, such as CYP96A146 and CYP77B34, that are overexpressed in tribenuron-methyl-resistant D. sophia and contribute to this metabolic resistance. mdpi.comnih.govnih.gov Similarly, enhanced metabolism driven by P450s and other enzymes like glutathione (B108866) S-transferases (GSTs) has been confirmed in tribenuron-methyl-resistant Myosoton aquaticum. nih.govresearchgate.net
For imidazolinone herbicides like imazamethabenz, metabolic resistance is also a documented mechanism. In multiple herbicide-resistant populations of Avena fatua (wild oat), NTSR to imazamethabenz has been identified. researchgate.netmontana.edu Studies on the related compound imazamox (B1671737) have demonstrated that resistance in wheat cultivars can be conferred by P450-mediated metabolism, which converts the herbicide into less toxic hydroxyl and glucoside forms. nih.govresearchgate.net This P450-based metabolism has also been confirmed in resistant common poppy (Papaver rhoeas) populations. nih.govscite.ai
| Weed Species | Herbicide | Key Findings | Supporting Evidence | Reference |
|---|---|---|---|---|
| Descurainia sophia (Flixweed) | Tribenuron-methyl | Resistant plants exhibit significantly faster herbicide metabolism compared to susceptible plants. | Metabolism differences eliminated by P450 inhibitor malathion; overexpression of P450 gene CYP96A146. | nih.gov |
| Myosoton aquaticum | Tribenuron-methyl | Enhanced P450-mediated metabolism confirmed in resistant populations. | Sensitivity to tribenuron-methyl increased after pretreatment with malathion; higher GST activity observed. | nih.gov |
| Silene conoidea | Tribenuron-methyl | Evidence of P450-mediated metabolic resistance coexisting with target-site resistance. | Application of malathion with the herbicide effectively decreased fresh weight in resistant populations. | nih.gov |
| Avena fatua (Wild Oat) | Imazamethabenz | Resistance is conferred by non-target-site mechanisms, including enhanced metabolism. | Resistance to ALS inhibitors in A. fatua has been reversed by malathion in previous studies. | researchgate.net |
| Papaver rhoeas (Common Poppy) | Imazamox (related imidazolinone) | P450-mediated metabolism confers resistance. | Metabolism studies confirmed the presence of enhanced detoxification in resistant biotypes. | nih.gov |
Reduced absorption of an herbicide through the leaf cuticle or impaired translocation of the herbicide from the point of application to its target site in the meristematic tissues can also confer resistance. nih.gov However, the role of this mechanism in resistance to this compound appears to vary among weed species.
Several studies on weeds resistant to tribenuron-methyl have found no significant differences in herbicide uptake or movement between resistant and susceptible biotypes. Research on Sinapis arvensis (wild mustard) and Sinapis alba (white mustard) concluded that altered absorption and translocation were not responsible for the observed resistance to tribenuron-methyl. cambridge.orgresearchgate.net
In contrast, for imidazolinone herbicides, altered translocation has been identified as a contributing factor to resistance in some species. In a study on Amaranthus hybridus with multiple resistance to glyphosate (B1671968) and imazethapyr (B50286), impaired translocation of both herbicides was found to contribute to the resistance. mdpi.com The resistant population absorbed less imazethapyr, and less of the absorbed herbicide was moved throughout the plant compared to the susceptible population. mdpi.com Furthermore, in wheat cultivars resistant to imazamox, metabolism by P450 enzymes was found to alter the translocation patterns of the herbicide. nih.govresearchgate.net
Coexistence of Multiple Resistance Mechanisms
It is increasingly common for a single weed population, or even an individual plant, to possess multiple resistance mechanisms simultaneously. nih.gov This stacking of mechanisms, often involving both target-site resistance (TSR) and non-target-site resistance (NTSR), can lead to very high levels of resistance that are difficult to manage. nih.govnih.gov
For tribenuron-methyl, the coexistence of TSR and NTSR is well-documented. In a resistant population of Silene conoidea, a target-site mutation (Trp-574-Leu) was found alongside evidence of P450-mediated enhanced metabolism. nih.gov This combination resulted in a resistance level 382.3 times that of the susceptible population. nih.gov Similarly, in Descurainia sophia, a Pro-197-Thr target-site mutation was identified in a population that also exhibited metabolic resistance that could be partially reversed by the P450 inhibitor malathion. nih.govresearchgate.net The presence of both mechanisms complicates control strategies, as simply increasing herbicide dose is unlikely to be effective. nih.gov
Multiple NTSR mechanisms can also coexist. In Myosoton aquaticum, resistance to tribenuron-methyl was linked to the enhanced activity of both P450s and glutathione S-transferases (GSTs), along with the upregulation of ABC transporter genes, which may be involved in sequestering the herbicide. nih.gov
Cross-Resistance Patterns to Other ALS-Inhibiting Herbicides
Cross-resistance occurs when a weed develops resistance to herbicides from different chemical families that share the same mode of action. Resistance to tribenuron-methyl, a sulfonylurea (SU), frequently results in cross-resistance to other acetolactate synthase (ALS)-inhibiting herbicides. hracglobal.com The pattern of cross-resistance is often determined by the specific resistance mechanism.
Target-site mutations typically confer broad cross-resistance. For example, the Trp-574-Leu mutation in the ALS gene is known to confer resistance across all five classes of ALS inhibitors. nih.govcambridge.org Silene conoidea and Sinapis arvensis populations with this mutation were found to be resistant not only to tribenuron-methyl but also to the imidazolinone (IMI) imazethapyr, the pyrimidinyl-thiobenzoate (PTB) bispyribac-sodium, and the triazolopyrimidine (TP) florasulam. nih.govcambridge.org Likewise, various mutations at the Pro-197 and Asp-376 positions in Galium aparine resulted in broad cross-resistance to SU, TP, SCT, PTB, and IMI herbicides. cambridge.orgscilit.com
Non-target-site resistance, particularly enhanced metabolism, can result in less predictable cross-resistance patterns. mdpi.com A P450 enzyme that metabolizes one herbicide may or may not be able to metabolize another, even one with the same mode of action. However, some metabolic mechanisms can confer broad cross-resistance. For example, a novel P450 gene (CYP77B34) from tribenuron-methyl-resistant D. sophia was shown to metabolize herbicides with entirely different modes of action, indicating the potential for NTSR to drive multiple herbicide resistance. mdpi.comnih.gov
| Weed Species | Primary Resistance | Resistance Mechanism (if known) | Cross-Resistance Observed (Chemical Class) | Reference |
|---|---|---|---|---|
| Silene conoidea | Tribenuron-methyl (SU) | Trp-574-Leu (TSR) & Enhanced Metabolism (NTSR) | Imazethapyr (IMI), Bispyribac-sodium (PTB), Florasulam (TP) | nih.gov |
| Galium aparine | Tribenuron-methyl (SU) | Pro-197-Ser/Leu/His, Asp-376-Glu, Trp-574-Leu (TSR) | Pyrazosulfuron-ethyl (SU), Flumetsulam (TP), Flucarbazone-sodium (SCT), Pyribenzoxim (PTB), Imazethapyr (IMI) | cambridge.orgscilit.com |
| Sinapis arvensis | Tribenuron-methyl (SU) | Trp-574-Leu (TSR) | Sulfonylureas (SU), Triazolopyrimidines (TP), Pyrimidinyl-thiobenzoates (PTB), Sulfonyl-aminocarbonyl-triazolinones (SCT), Imidazolinones (IMI) | cambridge.org |
| Bidens spp. | Imazethapyr (IMI) | Not specified | Chlorimuron (SU), Diclosulam (TP) | scielo.br |
| Erigeron sumatrensis | Chlorimuron-ethyl (SU), Diclosulam (TP) | Pro-197-Ser (TSR) | Metsulfuron-methyl (SU), Imazethapyr (IMI) | nih.gov |
Metabolism and Detoxification in Plants and Environmental Compartments
Herbicide Metabolism in Tolerant Crops and Resistant Weeds
The basis for selectivity in many herbicides, including tribenuron-methyl (B105370) and imazamethabenz (B1671736), lies in the differential metabolism rates between crop and weed species. unl.edu Tolerant crops can neutralize the herbicide into non-toxic forms before significant damage occurs, while susceptible weeds are unable to do so, leading to the inhibition of essential amino acid synthesis and eventual death. pomais.comchemicalwarehouse.com
The metabolism of tribenuron-methyl has been studied in several tolerant crop species, demonstrating efficient detoxification pathways. The nature of the residue in plants is considered to be well-understood based on metabolism studies conducted on wheat, canola, and cotton. epa.govepa.gov
In tolerant cereal crops like wheat and barley, tribenuron-methyl is rapidly metabolized into non-toxic byproducts. pomais.com This rapid breakdown is the primary reason for its selectivity and crop safety. pomais.com In a canola metabolism study, tribenuron-methyl was the major residue found in immature forage shortly after treatment (88-99% of total radioactive residue), but this declined significantly to 11-25% within 35 days. epa.gov By the time the canola seed reached maturity, the total radioactive residues were minimal (0.02 ppm). epa.gov The primary metabolic processes in canola involve hydrolytic cleavage and N-demethylation of the parent compound, followed by hydroxylation and the formation of conjugates of the hydroxylated metabolites. epa.gov
A study on cotton metabolism indicated that tribenuron-methyl is not readily translocated within the plant when applied to the soil. epa.gov The metabolic pathway in cotton involves the cleavage of the sulfonylurea bridge, which is also a key degradation step in soil. epa.gov This cleavage results in metabolites containing either the phenyl or the triazine ring. epa.gov Specifically, soil residues from the phenyl ring degradation, such as 2-(aminosulfonyl)benzoate and saccharin (B28170), are taken up by the cotton plant and converted into a polar glucose conjugate. epa.gov
Table 1: Metabolism of Tribenuron-methyl in Various Crop Species
| Crop | Key Metabolic Pathways | Major Metabolites Identified | Reference |
|---|---|---|---|
| Wheat | Rapid metabolism into non-toxic byproducts. | Sulfonamide urea, saccharin, hydroxylated saccharin, sulfonamide, glucose-conjugated saccharin. | epa.gov |
| Canola | Hydrolytic cleavage, N-demethylation, hydroxylation, conjugation. | Tribenuron-methyl (transient), hydroxylated metabolites and their conjugates. | epa.gov |
| Cotton | Cleavage of sulfonylurea bridge (from soil uptake), conjugation. | Phenyl ring polar glucose conjugate (from soil metabolites). | epa.gov |
Imazamethabenz-methyl is a selective post-emergence herbicide used to control weeds in cereal crops such as wheat and barley. researchgate.net Its selectivity is also based on differential metabolism between tolerant crop species and susceptible weeds. researchgate.net A key metabolic step for many ester-containing herbicides is de-esterification, a hydrolysis reaction that converts the ester into a carboxylic acid and an alcohol. unl.edu This process is often catalyzed by non-specific esterase enzymes found in plants. unl.edu
De-esterification can be considered a form of bioactivation, as the resulting acid form of the herbicide is often more readily translocated in the plant's phloem. unl.edu In the case of imidazolinone herbicides, research indicates that as soil pH increases, the degradation of imazamethabenz-methyl and the corresponding formation of its free acid form also increase. researchgate.net While specific details on the comparative metabolism rates in tolerant versus susceptible species are complex, the general principle holds that tolerant species like wheat can more effectively metabolize and detoxify the compound, whereas susceptible species like wild oat (Avena fatua) cannot. researchgate.netherts.ac.uk
The detoxification of herbicides in plants is a multi-phase process often involving specific enzyme families. oup.commdpi.com Phase I reactions, mediated by enzymes like cytochrome P450 monooxygenases (P450s), introduce functional groups to the herbicide molecule. oup.comnih.gov Phase II reactions, carried out by enzymes such as glutathione (B108866) S-transferases (GSTs), conjugate these modified molecules with endogenous substances like glutathione, rendering them more water-soluble and less toxic. oup.comnih.govresearchgate.net
Cytochrome P450s (P450s): This large family of enzymes is central to the metabolism of many herbicides, including sulfonylureas like tribenuron-methyl. unl.eduresearchgate.netnih.gov Enhanced P450 activity is a common mechanism of metabolic resistance in weeds. mdpi.com For example, a specific P450, CYP77B34, from the resistant weed Descurainia sophia has been shown to metabolize tribenuron-methyl. mdpi.com When this gene was expressed in susceptible Arabidopsis plants, it conferred resistance to the herbicide. mdpi.com This demonstrates the direct role of P450s in detoxifying tribenuron-methyl. mdpi.com
Glutathione S-transferases (GSTs): GSTs are another critical enzyme family involved in herbicide detoxification. nih.govresearchgate.net They catalyze the conjugation of glutathione to various xenobiotics, which is a key step in their detoxification pathway. researchgate.netresearchgate.net Studies have shown that treatment with tribenuron-methyl can lead to an increase in GST activity in the roots and shoots of wheat and barley cultivars. researchgate.net This suggests that GSTs play a role in the plant's defense mechanism against this herbicide. researchgate.netresearchgate.net The activity of GSTs is also implicated in the detoxification of imidazolinone herbicides in resistant sunflower hybrids, indicating their broad role in herbicide metabolism. researchgate.net
Table 2: Key Enzyme Systems in Herbicide Detoxification
| Enzyme System | Herbicide(s) Detoxified | Mechanism of Action | Reference |
|---|---|---|---|
| Cytochrome P450s (P450s) | Tribenuron-methyl, other sulfonylureas. | Phase I metabolism: Hydroxylation, O-demethylation, converting herbicides into more hydrophilic metabolites. | unl.edumdpi.comresearchgate.net |
| Glutathione S-transferases (GSTs) | Tribenuron-methyl, imidazolinones. | Phase II metabolism: Conjugation of the herbicide (or its metabolite) with glutathione, increasing water solubility and reducing toxicity. | researchgate.netresearchgate.netresearchgate.net |
Herbicide Degradation in Environmental Matrices
The persistence and potential environmental impact of tribenuron-methyl and imazamethabenz are determined by their degradation rates in soil and water. This degradation occurs through both biological (microbial) and non-biological (abiotic) processes.
Microbial activity is a primary driver of herbicide degradation in soil. juniperpublishers.com For sulfonylurea herbicides like tribenuron-methyl, microbial degradation is generally more rapid and effective than chemical hydrolysis alone. juniperpublishers.com Microbes can utilize herbicides as a source of nutrients or break them down through co-metabolism. juniperpublishers.com
The degradation of tribenuron-methyl in soil involves the cleavage of the sulfonylurea bridge, which breaks the molecule into its phenyl and triazine ring components. epa.gov A bacterial consortium comprising Bacillus cereus, Bacillus velezensis, and Rhodococcus rhodochrous has been shown to effectively degrade tribenuron-methyl, metabolizing it into simpler, non-toxic compounds. nih.gov Another study identified that the bacterium Serratia sp. degrades tribenuron-methyl through a process of microbe-mediated acidohydrolysis, where the bacterium produces acids that facilitate the breakdown of the herbicide. nih.govresearchgate.net
The degradation of imidazolinone herbicides, such as imazamethabenz, is also significantly influenced by microbial populations in the soil. adelaide.edu.au Studies have shown that the degradation of related imidazolinones like imazapyr (B1671738) and imazethapyr (B50286) is faster in non-sterilized soils compared to sterilized soils, confirming the critical role of microorganisms. adelaide.edu.au
Phototransformation, or degradation by light, is another important pathway for the dissipation of herbicides, particularly on the soil surface or in clear water. nih.gov
The photostability of tribenuron-methyl has been studied under simulated field conditions. Irradiation of tribenuron-methyl in various solvents resulted in its breakdown into several products, including saccharin and N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methyl urea. nih.gov The degradation follows first-order kinetics. nih.gov A significant finding is the role of nitrate (B79036) ions (NO₃⁻), which are often present in agricultural drainage water from nitrogen fertilizers, in accelerating the phototransformation of tribenuron-methyl. nih.govscholarmate.com The process occurs in two stages: an initial slow hydrolysis of tribenuron-methyl, which is accelerated by solar irradiation, followed by a rapid photodegradation of one of the hydrolysis products initiated by the nitrate ions. nih.govscholarmate.com
The abiotic degradation of imidazolinone herbicides also occurs through photolysis. nih.gov For related compounds like imazaquin, imazethapyr, and imazapyr, degradation in light is considerably more rapid than in the dark. nih.gov The presence of these herbicides in the near-ultraviolet region of the spectrum indicates that natural photolytic degradation is possible. nih.gov However, the rate of phototransformation on the soil surface is slower than in a solution. nih.gov
Influence of Environmental Factors on Degradation Rates (e.g., pH, Soil Microorganisms)
The degradation rates of the herbicides this compound-methyl in the environment are significantly influenced by a variety of factors, most notably pH and the activity of soil microorganisms. These factors can dictate the persistence and bioavailability of these compounds in soil and water systems.
Tribenuron-methyl
The persistence of Tribenuron-methyl is largely dependent on soil pH, which affects the rate of chemical hydrolysis. okstate.eduno-tillfarmer.com Hydrolysis is a key degradation pathway for sulfonylurea herbicides like Tribenuron-methyl. juniperpublishers.com The rate of this chemical breakdown is pH-dependent, with the half-life of Tribenuron-methyl varying significantly across different pH levels. For instance, the hydrolysis half-life is reported to be 1 day at a pH of 5 and extends to 15.8 days at a pH of 7, while it is stable at a pH of 9. nih.gov In acidic soils, the cleavage of the sulfonylurea bridge is the primary initial chemical reaction. juniperpublishers.com Conversely, in soils with a higher pH (greater than 7.0), the persistence of sulfonylurea herbicides like Tribenuron-methyl increases due to a decrease in both chemical and microbial breakdown. okstate.eduno-tillfarmer.com
Soil microorganisms also play a crucial role in the degradation of Tribenuron-methyl. nih.gov Microbial degradation is often more effective and rapid than chemical hydrolysis alone. juniperpublishers.com Various bacterial strains have been identified that are capable of degrading Tribenuron-methyl. For example, a bacterial consortium (B2R), comprising Bacillus cereus SU-1, Bacillus velezensis OS-2, and Rhodococcus rhodochrous AQ1, has been shown to efficiently degrade this herbicide. nih.govnih.gov The optimal conditions for the microbial degradation of Tribenuron-methyl by this consortium were found to be a pH of 7 and a temperature of 37°C. nih.gov Another study identified Serratia sp. strain BW30 as a degrader of Tribenuron-methyl, with its degradation dependent on the conversion of glucose into lactic or oxalic acids, suggesting a microbe-mediated acidohydrolysis mechanism. nih.gov
Table 1: Influence of pH on the Hydrolysis Half-life of Tribenuron-methyl
| pH | Hydrolysis Half-life (days) | Reference |
|---|---|---|
| 5 | 1 | nih.gov |
| 7 | 15.8 | nih.gov |
| 9 | Stable | nih.gov |
Table 2: Microbial Degradation of Tribenuron-methyl by Bacterial Consortium B2R
| Parameter | Condition | Degradation (%) | Reference |
|---|---|---|---|
| pH | 7 | Optimum | nih.gov |
| Temperature | 37°C | Optimum | nih.gov |
| Consortium B2R | - | 92% (at 10 mg/L) | nih.gov |
Imazamethabenz-methyl
The degradation of imazamethabenz-methyl is also significantly affected by soil pH. This herbicide is a member of the imidazolinone family, which generally persists longer and is more available for plant uptake in lower pH soils (less than 6.0). okstate.eduno-tillfarmer.com Imazamethabenz-methyl is stable to hydrolysis at pH values below 7; however, under alkaline conditions, its hydrolysis is more rapid. researchgate.net The rate of hydrolysis increases with an increasing pH, with the para isomer degrading more rapidly than the meta isomer. nih.gov
The role of soil microorganisms in the degradation of imazamethabenz-methyl is also important. The persistence of this herbicide in soil is influenced by both its sorption to soil particles and microbial activity. researchgate.net In a study on sandy loam soil, the half-life of imazamethabenz-methyl was reported to be 35 days, and this was extended to 55-85 days when the soil was amended with organic fertilizers, which can influence microbial populations. researchgate.net The hydrolysis of imazamethabenz-methyl to its free acid, imazamethabenz, is a key step, which is then further metabolized by microorganisms into other products. researchgate.net
Table 3: Influence of pH on the Degradation of Imazamethabenz-methyl
| pH Condition | Effect on Degradation | Reference |
|---|---|---|
| < 7 | Stable to hydrolysis | researchgate.net |
| > 7 (Alkaline) | More rapid hydrolysis | researchgate.netnih.gov |
| < 6.0 | Increased persistence and plant uptake | okstate.eduno-tillfarmer.com |
Environmental Fate, Transport, and Persistence
Sorption and Desorption Dynamics in Soil
Sorption and desorption are key processes that control the fate of herbicides in the soil, influencing their availability for plant uptake, degradation, and transport.
Studies have shown a marked difference in the sorption behavior of tribenuron-methyl (B105370) and imazamethabenz-methyl in soil. Imazamethabenz-methyl exhibits significant sorption to soil particles, a process that can be effectively described by the Freundlich model. acs.orgacs.org In contrast, tribenuron-methyl shows negligible or even negative adsorption in certain soil types, particularly those with low organic matter and clay content. acs.orgacs.org This suggests that imazamethabenz-methyl is more likely to be retained in the soil matrix, while tribenuron-methyl has a higher potential for mobility.
The sorption isotherms for imazamethabenz-methyl, while well-correlated with the Freundlich model, can also be reasonably assumed to be linear in some cases. acs.orgacs.org This differential sorption is a critical factor in determining the environmental distribution of these two herbicides.
The sorption of both tribenuron-methyl and imazamethabenz-methyl is significantly influenced by various soil properties.
For tribenuron-methyl , sorption increases with decreasing soil pH, particularly in silt and clay soils. juniperpublishers.com The extent of its sorption has been observed to be higher in the silt and clay fractions of the soil. juniperpublishers.com
For imazamethabenz-methyl , soil pH is a primary factor influencing its adsorption. nih.gov The highest levels of sorption are observed in soils with low pH and high organic carbon content. nih.gov Additionally, in acidic conditions, soils rich in smectite clays (B1170129) show a preferential sorption for the meta isomer of imazamethabenz-methyl over the para isomer, which is attributed to the stabilization of the protonated meta form by resonance. nih.gov Adsorption of imazamethabenz-methyl has been found to be higher in soils with greater clay and organic matter content. acs.org
The interplay of these soil characteristics dictates the extent to which these herbicides are bound to soil particles, thereby affecting their bioavailability and potential for transport.
Interactive Table: Influence of Soil Properties on Herbicide Sorption
Below is an interactive table summarizing the influence of key soil properties on the sorption of this compound-methyl. Use the filters to explore the data.
The desorption of imazamethabenz-methyl from soil particles is not a simple reversal of the sorption process. Desorption studies have revealed remarkable hysteresis and nonlinearity. acs.orgacs.org Hysteresis indicates that the herbicide is more strongly retained by the soil during desorption than during sorption, meaning it is not as easily released back into the soil solution. witpress.com This phenomenon, which signifies nonreversible adsorption, can significantly affect the availability of imazamethabenz-methyl in the soil over time. fao.org The desorption processes for this herbicide have shown a high degree of both hysteresis and nonlinearity, with Freundlich 1/n parameters ranging from 0.16 to 0.90. acs.org
Leaching Potential and Subsurface Transport
The potential for a herbicide to leach through the soil profile and reach groundwater is a significant environmental concern. Due to its negligible sorption, tribenuron-methyl is considered to be mobile in soil. acs.orgacs.org Studies have shown that it can leach down to depths of 80 cm over time. juniperpublishers.com In some cases, upward movement of tribenuron-methyl in the soil profile has also been observed. juniperpublishers.com Field studies have detected tribenuron-methyl in tile-drain effluent, with concentrations ranging from not detected to 55 ng L⁻¹. researchgate.net
Imazamethabenz-methyl, despite its higher sorption, also demonstrates the potential for subsurface transport. The application of irrigation can lead to the movement of imazamethabenz-methyl from the upper soil layers to deeper depths. researchgate.net
Volatilization from Soil Surfaces
Volatilization, the process by which a substance evaporates from a surface, is generally considered a minor dissipation pathway for sulfonylurea herbicides like tribenuron-methyl. researchgate.netpreprints.org However, some upward movement of tribenuron-methyl in the soil profile has been noted, which could be attributed in part to volatilization in deeper soil layers. juniperpublishers.com The rate of volatilization from soil is influenced by factors such as temperature, soil moisture, and the herbicide's vapor pressure. rivm.nl Generally, volatilization losses are higher from moist soil surfaces and decrease significantly as the soil surface dries. rivm.nl
Bioavailability and Uptake by Plants
The bioavailability of a herbicide in the soil determines its potential for uptake by plants and its herbicidal efficacy. Being a systemic herbicide, imazamethabenz-methyl is absorbed through both the roots and leaves of plants. herts.ac.ukherts.ac.uk Similarly, tribenuron-methyl is absorbed through the foliage and translocates to the meristematic tissues where it inhibits cell division. pomais.com
The reduced sorption of tribenuron-methyl suggests it is more readily available in the soil solution for plant uptake. acs.orgacs.org Vetiver grass has been shown to be capable of absorbing tribenuron-methyl from the soil, accumulating it more in the shoots than in the roots. juniperpublishers.com In one study, the total concentration of tribenuron-methyl accumulated by vetiver was found to be between 25 and 40 percent of the total amount of herbicide residue in the soil. juniperpublishers.com The nature of the residue of concern in plants is tribenuron (B104746) methyl itself. epa.gov
Residue Dynamics and Dissipation in Agricultural Ecosystems
The environmental persistence and potential for carryover of herbicides are critical factors in modern agricultural systems. Understanding the residue dynamics and dissipation pathways of active ingredients like tribenuron-methyl and imazamethabenz (B1671736) is essential for ensuring crop safety, managing weed resistance, and protecting the surrounding ecosystem. This section delves into the detailed research findings on the behavior of these two herbicides in various agricultural settings.
Tribenuron-methyl: Residue Profile in Soil and Crops
Tribenuron-methyl, a sulfonylurea herbicide, is characterized by its relatively rapid degradation in the agricultural environment, primarily through microbial and chemical hydrolysis. juniperpublishers.com The rate of dissipation is influenced by several factors, including soil type, pH, moisture, and temperature.
Research has shown that the half-life of tribenuron-methyl in soil can vary. For instance, one study reported a mean half-life of 14.2 days in the top 30 cm of the soil profile. juniperpublishers.com Another study conducted in a wheat field found the half-life of tribenuron-methyl in soil to be approximately 7.5 to 7.9 days. researchgate.net The degradation process often involves the cleavage of the sulfonylurea bridge. juniperpublishers.com
In terms of crop residues, studies have demonstrated a decline in tribenuron-methyl concentrations over time after application. In wheat, following a foliar application, total radioactive residues in forage decreased significantly from the day of treatment to 28 days post-treatment. epa.gov By maturity, the residues in the grain were minimal. epa.gov Field trials on various cereal crops have provided specific residue data at different post-application intervals.
Interactive Data Table: Residue Dissipation of Tribenuron-methyl in Cereal Crops
| Crop | Application Rate (lb ai/A) | Plant Part | Days After Treatment (DAT) | Residue Range (ppm) | Average Residue (ppm) |
|---|---|---|---|---|---|
| Wheat | 0.015-0.016 | Forage | 6-8 | <0.01-0.25 | 0.049 |
| Hay | 25-35 | <0.01-0.42 | 0.029 | ||
| Barley | 0.015-0.016 | Hay | 22-31 | <0.01-0.36 | 0.036 |
| Oats | 0.015-0.016 | Forage | 5-8 | <0.01-0.043 | 0.014 |
| Hay | 25-33 | <0.01 | <0.01 |
Data sourced from EPA pesticide registration documents. epa.gov
Imazamethabenz: Persistence and Carryover Potential
Imazamethabenz, an imidazolinone herbicide, generally exhibits greater persistence in the soil compared to tribenuron-methyl. fao.org Its degradation in soil primarily occurs through microbial processes and can be influenced by factors such as soil moisture and pH. mdpi.com
Studies have shown that the degradation of imazamethabenz in soil follows first-order kinetics. cambridge.org The rate of degradation can be significantly affected by agricultural practices such as irrigation. Increased irrigation has been shown to enhance the degradation rate of imazamethabenz in the soil. cambridge.org
The persistence of imazamethabenz raises concerns about potential carryover injury to sensitive rotational crops. For example, foliar injury has been observed in potatoes grown in fields where imazamethabenz was applied to a preceding wheat crop, even when soil residues were below the analytical detection limit. cambridge.org This suggests a high sensitivity of certain crops to even low concentrations of imazamethabenz residues. cambridge.org
Interactive Data Table: Half-life of Imazamethabenz in Soil
| Soil Type | pH | Organic Matter (%) | Half-life (days) | Reference |
|---|---|---|---|---|
| Clay Loam | 6.1 | >4.0 | 105 | bioone.org |
| Sandy Loam | 6.5 | 2.2 | 155 | bioone.org |
Data highlights the influence of soil characteristics on the persistence of imazamethabenz.
The dissipation of these herbicides is a complex process governed by a combination of chemical, biological, and environmental factors. While tribenuron-methyl generally degrades relatively quickly, minimizing the risk of carryover, imazamethabenz's greater persistence necessitates careful management of crop rotation schedules to avoid injury to sensitive subsequent crops. juniperpublishers.comcambridge.org
Advanced Methodologies for Academic Research and Analysis
Analytical Techniques for Herbicide Quantification
Accurate quantification of tribenuron-methyl (B105370) and imazamethabenz (B1671736) is fundamental for environmental monitoring, residue analysis, and metabolic studies. Researchers utilize a range of highly sensitive and specific analytical methods to detect and measure these compounds at trace levels.
Chromatography-Mass Spectrometry Approaches (LC/MS, LC/MS/MS)
Liquid chromatography coupled with mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) stands as the premier technique for the quantification of tribenuron-methyl and imazamethabenz. researchgate.net This approach offers exceptional sensitivity and selectivity, allowing for the detection of these herbicides in complex samples such as water, soil, and biological tissues. nih.govnih.gov
For the analysis of tribenuron-methyl in water, methods have been developed using solid-phase extraction (SPE) for sample concentration, followed by LC/MS/MS analysis. acs.orgnih.gov These methods can achieve very low limits of detection (LOD) and quantitation (LOQ). For instance, a validated method for tribenuron-methyl and its metabolites in water demonstrated an LOQ of 0.050 µg/L and an estimated LOD of 0.005 µg/L using positive ion electrospray mass spectrometry/mass spectrometry (MS/MS). acs.orgnih.gov Different ionization modes can be employed; for example, some metabolites of tribenuron-methyl are detected using negative ion electrospray ionization. acs.org
Similarly, LC/MS/MS is extensively used for the multiclass analysis of pesticides, including imazamethabenz-methyl, in various food and environmental matrices. nih.gov Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are often used for sample preparation, providing efficient extraction and cleanup. researchgate.net For imazamethabenz-methyl, LC-MS/MS analysis can determine concentrations in the nanogram per liter (ng L⁻¹) range in tile-drain effluent, demonstrating the high sensitivity of the technique for environmental monitoring. frontiersin.org The use of triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode enhances specificity and allows for the simultaneous quantification of numerous pesticides. nih.govmontana.edu
| Analyte | Sample Preparation | Detection Method | Ionization Mode | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Source |
|---|---|---|---|---|---|---|
| Tribenuron-methyl | Solid-Phase Extraction (SPE) | LC/MS/MS | Positive Ion Electrospray | 0.050 µg/L | 0.005 µg/L | acs.orgnih.gov |
| Metabolite IN-D5119 | Solid-Phase Extraction (SPE) | LC/MS/MS | Negative Ion Electrospray | 0.10 µg/L | 0.03 µg/L | acs.org |
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of this compound, particularly at higher concentrations found in herbicide formulations or in residue analysis where sensitivity requirements are less stringent than for trace environmental monitoring. nih.govfrontiersin.org
For tribenuron-methyl, HPLC-UV methods have been developed for its simultaneous determination with other herbicides in composite formulations. nih.gov These methods typically employ a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid like acetic acid to ensure good peak shape and separation. nih.gov The UV detector is set at a wavelength where the analyte exhibits maximum absorbance, for instance, 240 nm for sulfonylurea herbicides. usda.gov A study on the determination of tribenuron-methyl in surface waters reported a detection limit of less than 14.5 ng L⁻¹ after a preconcentration step, demonstrating the capability of HPLC-UV for trace analysis when combined with effective sample enrichment. usda.gov
The analysis of imazamethabenz and its isomers in water and soil samples can also be effectively achieved using HPLC-UV. frontiersin.org A method for the simultaneous quantification of several imidazolinone herbicides, including the meta and para isomers of imazamethabenz-methyl, utilized a C18 column and a UV detector set at 240 nm. frontiersin.org The study reported detection limits in the range of 30-39 ng/L in groundwater and 55-67 ng/L in river water after solid-phase extraction. frontiersin.org The composition of the mobile phase, particularly its pH, is a critical parameter for the separation of imidazolinone herbicides, as their retention is pH-dependent. acs.org
| Compound | Matrix | Column | Mobile Phase Example | Detection Wavelength | Reported Recovery/LOD | Source |
|---|---|---|---|---|---|---|
| Tribenuron-methyl | Composite Herbicide | C18 | Acetonitrile-H₂O-Glacial Acetic Acid | Not Specified | Recovery: 99.5% | nih.gov |
| Tribenuron-methyl | Surface Water | Not Specified | Not Specified | 240 nm | LOD: <14.5 ng L⁻¹ | usda.gov |
| Imazamethabenz-methyl | Water | C18 | Acetonitrile/Aqueous Phosphoric Acid Buffer (pH ~3) | 240 nm | LOD: 30-67 ng/L | frontiersin.org |
Radiotracer Techniques (e.g., 14C-labeled compounds) for Absorption, Translocation, and Metabolism Studies
Radiotracer techniques, primarily utilizing carbon-14 (B1195169) (¹⁴C)-labeled herbicides, are indispensable for investigating the absorption, translocation, and metabolism (ATM) of this compound in plants. nih.govmontana.edu These studies provide critical insights into the mode of action of herbicides and the mechanisms of resistance by allowing for the precise tracking of the herbicide's fate within the plant. nih.gov
In studies with ¹⁴C-tribenuron-methyl, researchers apply the radiolabeled compound to a specific part of the plant, typically a leaf, and then monitor the distribution of radioactivity over time. acs.org The plant is sectioned, and the amount of radioactivity in each part is quantified using liquid scintillation counting (LSC). nih.gov This allows for the calculation of the percentage of the applied herbicide that was absorbed and the percentage of the absorbed herbicide that was translocated to other plant parts. acs.orgnih.gov For example, a study on white mustard biotypes found no significant differences in the absorption or translocation of ¹⁴C-tribenuron-methyl between resistant and susceptible plants, suggesting that these factors were not the cause of resistance. acs.org Mineralization studies using ¹⁴C-labeled tribenuron-methyl have also been conducted to understand its degradation in soil, with results showing about 25% mineralization over 126 days in a sandy soil. mdpi.com
Similar methodologies are applied to imidazolinone herbicides like imazamethabenz. Studies often use a closely related compound, ¹⁴C-imazethapyr, to investigate ATM in various weed species. nih.gov These experiments have shown that differences in absorption, translocation, and particularly metabolism can account for differential sensitivity between plant species. nih.gov For instance, in a study comparing a resistant and a susceptible population of smooth pigweed, the resistant population showed decreased absorption and translocation of ¹⁴C-imazethapyr. nih.gov Analysis of plant extracts by techniques like thin-layer chromatography (TLC) or HPLC can separate the parent herbicide from its metabolites, allowing for an assessment of the rate and pathways of metabolism. nih.gov
| Compound | Study Focus | Key Finding | Source |
|---|---|---|---|
| ¹⁴C-Tribenuron-methyl | Absorption & Translocation in White Mustard | No significant difference between resistant and susceptible biotypes. | acs.org |
| ¹⁴C-Tribenuron-methyl | Mineralization in Soil | Approximately 25% mineralized in 126 days in sandy soil. | mdpi.com |
| ¹⁴C-Imazethapyr | Absorption & Translocation in Smooth Pigweed | Resistant population exhibited reduced absorption and translocation. | nih.gov |
| ¹⁴C-Imazamox | Metabolism in Dry Bean vs. Red Lentil | Rapid metabolism in tolerant dry bean limited translocation. | nih.gov |
Molecular Biology Techniques for Resistance Characterization
The evolution of herbicide resistance is a significant challenge in agriculture. Molecular biology techniques are essential for identifying the specific genetic changes that confer resistance to herbicides like this compound.
ALS Gene Sequencing and Amino Acid Mutation Detection
Both tribenuron-methyl (a sulfonylurea) and imazamethabenz (an imidazolinone) inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govnih.gov The most common mechanism of resistance to these herbicides is target-site resistance (TSR), which involves mutations in the ALS gene that reduce the binding affinity of the herbicide to the enzyme. nih.govnih.gov
ALS gene sequencing is the definitive method for identifying these mutations. The process involves isolating genomic DNA from resistant and susceptible plant biotypes, amplifying the ALS gene using the polymerase chain reaction (PCR), and then sequencing the PCR products. acs.org The resulting nucleotide sequences are compared to identify single nucleotide polymorphisms (SNPs) that lead to amino acid substitutions in the ALS protein.
Numerous studies have identified specific mutations in the ALS gene that confer resistance to tribenuron-methyl. Substitutions at key amino acid positions, such as Proline-197 (e.g., to Serine, Leucine (B10760876), or Histidine), Aspartate-376 (e.g., to Glutamate), and Tryptophan-574 (e.g., to Leucine), are frequently associated with high levels of resistance. nih.govnih.govfrontiersin.org For example, a Pro197-Ser substitution in Capsella bursa-pastoris conferred high resistance to tribenuron-methyl, while a double mutation (Pro197-Ser plus Trp574-Leu) resulted in extremely high resistance (1313-fold). nih.gov The Trp-574-Leu mutation is known to confer broad cross-resistance to multiple classes of ALS-inhibiting herbicides, including both sulfonylureas and imidazolinones. nih.gov
For imidazolinone herbicides like imazamethabenz, resistance-conferring mutations have also been identified at several key positions within the ALS gene. The Trp-574-Leu mutation is a common cause of resistance to imazamox (B1671737) and imazethapyr (B50286). montana.edu Other significant mutations include substitutions at Alanine-122, Alanine-205, and Serine-653. researchgate.netnih.gov For instance, a Ser-653 to Asparagine (Ser653Asn) substitution was found to confer resistance to imidazolinones in barley. nih.gov The specific amino acid substitution determines the pattern and level of cross-resistance to different chemical families of ALS inhibitors. nih.gov
| Amino Acid Position | Common Substitutions | Primary Resistance To | Cross-Resistance Profile | Source |
|---|---|---|---|---|
| Pro-197 | Ser, Leu, His, Ala, Thr | Tribenuron-methyl (Sulfonylureas) | Varies; often high for SUs, lower for other classes. | nih.govnih.govfrontiersin.org |
| Asp-376 | Glu | Tribenuron-methyl (Sulfonylureas) | Broad cross-resistance to many ALS inhibitors. | nih.govnih.gov |
| Trp-574 | Leu | Tribenuron-methyl, Imazamethabenz (IMIs) | Broad cross-resistance to all five classes of ALS inhibitors. | nih.govmontana.edu |
| Ala-122 | Thr, Tyr | Imazamethabenz (IMIs) | Ala-122-Thr confers resistance to IMIs; Ala-122-Tyr confers broad resistance. | researchgate.net |
| Ala-205 | Val | Imazamethabenz (IMIs) | Resistance against all ALS-inhibiting herbicides. | nih.gov |
| Ser-653 | Asn, Thr | Imazamethabenz (IMIs) | Typically confers resistance to IMI herbicides. | nih.govscielo.br |
Gene Expression Analysis (e.g., Transcriptomics)
While target-site mutations are a primary cause of resistance, non-target-site resistance (NTSR) mechanisms, particularly enhanced herbicide metabolism, are increasingly recognized. Gene expression analysis, especially through transcriptomics (RNA-Seq), is a powerful tool for investigating NTSR. nih.govnih.gov This technique allows for a global comparison of the gene expression profiles of resistant and susceptible plants, both before and after herbicide treatment, to identify genes that are constitutively overexpressed or induced by the herbicide in resistant individuals. nih.gov
Transcriptomic studies on tribenuron-methyl resistance have identified several gene families potentially involved in metabolic resistance. In Capsella bursa-pastoris, RNA-Seq analysis identified the upregulation of genes encoding cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), glycosyltransferases, and ATP-binding cassette (ABC) transporters in a resistant population. acs.orgnih.gov The involvement of P450s is often confirmed by experiments showing that P450 inhibitors, such as malathion (B1675926), can partially reverse the resistance. acs.orgfrontiersin.org A study on Brassica napus used transcriptome analysis to identify differentially expressed genes (DEGs) in response to tribenuron-methyl, revealing the upregulation of genes involved in detoxification (CYP450s, GSTs) and antioxidant stress responses. nih.govnih.gov
For imazamethabenz and other imidazolinones, gene expression studies also point towards the role of enhanced metabolism. A study on multiple herbicide-resistant Avena fatua found that NTSR to imazamethabenz-methyl was controlled by three separate, linked nuclear genes, suggesting a complex genetic basis. montana.edu Transcriptomic analysis of imazamox-resistant Echinochloa colona identified numerous differentially expressed transcripts belonging to gene families known to participate in stress responses following herbicide exposure. usda.gov These studies highlight that NTSR often involves the altered expression of multiple genes that contribute to the detoxification and sequestration of the herbicide, preventing it from reaching its target site in a toxic form. nih.gov
In Vitro ALS Activity Assays
In vitro acetolactate synthase (ALS) activity assays are fundamental laboratory procedures used to determine the inhibitory potential of herbicides like this compound on their target enzyme. The ALS enzyme is essential for the biosynthesis of branched-chain amino acids in plants. mdpi.comnih.gov These assays directly measure the interaction between the herbicide and the enzyme, providing a quantitative measure of inhibition, typically expressed as the I₅₀ value—the concentration of the herbicide required to inhibit 50% of the enzyme's activity.
The general principle of the assay involves extracting the ALS enzyme from both susceptible (S) and resistant (R) plant biotypes. The enzyme is then incubated with its substrate (e.g., pyruvate) in the presence of various concentrations of the herbicide. The activity of the enzyme is determined by measuring the amount of acetolactate produced, which is often converted to acetoin (B143602) for easier colorimetric quantification. mybiosource.com
Research on tribenuron-methyl has utilized this assay to characterize resistance in various weed species. For instance, in a study on flixweed (Descurainia sophia), the I₅₀ value for the tribenuron-methyl-susceptible (TS) population was significantly lower than that for the tribenuron-methyl–resistant (TR) population, indicating a much higher concentration of the herbicide was needed to inhibit the enzyme from the resistant plants. cambridge.orgbioone.org Similarly, studies on sunflower hybrids showed that ALS enzyme activity decreased with increasing concentrations of tribenuron-methyl, with notable differences in the level of inhibition between resistant and susceptible lines. researchgate.net The inhibition of ALS activity in resistant and susceptible hybrids was found to be 12–58% and 43–94%, respectively. researchgate.net
These assays are critical for confirming target-site resistance, where a mutation in the ALS gene reduces the binding affinity of the herbicide to the enzyme. The data generated helps to elucidate the biochemical basis of resistance.
Table 1: Inhibition of ALS Activity by Tribenuron-methyl in Susceptible and Resistant Weed Biotypes
| Weed Species | Biotype | I₅₀ Value (μM) | Fold Resistance |
|---|---|---|---|
| Descurainia sophia | Susceptible (TS) | 0.018 | - |
| Descurainia sophia | Resistant (TR) | 196.1 | 10,894 |
| Capsella bursa-pastoris | Susceptible (S) | 0.021 | - |
| Capsella bursa-pastoris | Resistant (R) | 0.957 | 45.6 |
Protein Modeling and Ligand Docking Studies
Protein modeling and ligand docking are computational techniques that provide molecular-level insights into the interaction between herbicides and the ALS enzyme. nih.gov These in silico methods are used to predict the binding conformation of a ligand (the herbicide) within the active site of its target protein (ALS) and to estimate the binding affinity.
The process begins with obtaining a three-dimensional structure of the ALS enzyme, either through experimental methods like X-ray crystallography or by homology modeling, where the structure is predicted based on the known structures of related proteins. nih.gov Once a model of the protein is established, ligand docking simulations are performed. These simulations place the herbicide molecule into the binding site of the enzyme in various orientations and conformations to find the most stable binding mode, which is typically the one with the lowest binding energy. researchgate.net
These studies have been instrumental in understanding how sulfonylurea herbicides like tribenuron-methyl and imidazolinone herbicides like imazamethabenz bind to the ALS enzyme. nih.gov Different classes of ALS-inhibiting herbicides bind to distinct, albeit overlapping, sites within the enzyme's active site channel. mdpi.com Docking studies can reveal the specific amino acid residues that are crucial for binding. For example, research has shown that mutations at specific positions, such as Pro-197 or Trp-574 in the ALS enzyme, can confer resistance by altering the binding pocket, thereby reducing the herbicide's ability to dock effectively. mdpi.comnih.gov A mutation at the Pro-197 site can reduce the number of hydrogen bonds formed between the enzyme and tribenuron-methyl, leading to resistance. nih.gov
For imidazolinones, molecular docking has been used to understand the enantioselective inhibition of ALS. nih.gov These studies can explain why one stereoisomer of a chiral herbicide is more active than another by showing differences in their binding interactions at the molecular level. nih.gov By providing a rational structural basis for herbicide-enzyme interactions, these computational approaches are invaluable for designing new herbicides and for understanding the molecular mechanisms of resistance. researchgate.netnih.gov
Controlled Environment and Field-Scale Research Methodologies
Dose-Response Assays for Resistance Factor Determination
Dose-response assays are a cornerstone of herbicide resistance research, providing a quantitative measure of the level of resistance in a weed population. mdpi.com These experiments are conducted under controlled greenhouse or laboratory conditions to determine the dose of a herbicide required to achieve a certain level of plant mortality or growth reduction. nih.gov
In a typical whole-plant dose-response assay, seeds from suspected resistant and known susceptible weed populations are grown under standardized conditions. mdpi.comnih.gov At a specific growth stage, seedlings are treated with a range of herbicide doses, from zero up to concentrations expected to be lethal. nih.gov After a set period, the plants are assessed for injury, and biomass (fresh or dry weight) is measured. mdpi.com
The data are then used to generate a dose-response curve, which plots the plant response (e.g., percent reduction in biomass compared to untreated controls) against the herbicide dose. researchgate.net From this curve, the effective dose required to reduce plant growth by 50% (ED₅₀) is calculated. nih.gov The resistance factor (RF) is then determined by dividing the ED₅₀ of the resistant population by the ED₅₀ of the susceptible population. A higher RF value indicates a greater level of resistance. mdpi.com
Numerous studies have used this methodology to characterize tribenuron-methyl resistance. For example, high levels of resistance have been documented in species like Papaver rhoeas and Galium aparine. researchgate.netmdpi.com These assays are crucial for confirming resistance, assessing the magnitude of the problem in the field, and making informed decisions for weed management. mdpi.com
Table 2: Resistance Factors for Tribenuron-methyl in Various Weed Species Determined by Dose-Response Assays
| Weed Species | Resistant Population | ED₅₀ (g a.i./ha) | Susceptible Population ED₅₀ (g a.i./ha) | Resistance Factor (RF) |
|---|---|---|---|---|
| Papaver rhoeas | R1 | >120 | 2.9 | >41.4 |
| Papaver rhoeas | R2 | 81.2 | 2.9 | 28.0 |
| Descurainia sophia | SD1637-TR | 102.9 | 0.0095 | 10,836 |
| Capsella bursa-pastoris | R | 129.5 | 1.8 | 71.9 |
Environmental Conditions Influence Studies (e.g., Temperature, Light, Soil Moisture)
The efficacy of soil-applied and foliar-applied herbicides can be significantly influenced by environmental conditions before, during, and after application. caws.org.nz Research into the effects of factors such as temperature, light, and soil moisture is critical for predicting herbicide performance and understanding its environmental fate.
Temperature and Soil Moisture: These are among the most critical factors affecting the degradation and activity of herbicides in the soil. For imazamethabenz, degradation has been shown to follow first-order kinetics and increases with rising soil temperature and moisture. koreascience.kr One study found that the degradation rate was greater when soil moisture increased from 45% to 75% of field capacity compared to an increase from 75% to 100%. koreascience.kr This suggests that microbial degradation, a key process for many herbicides, is highly sensitive to these parameters. usda.gov Similarly, the activity of soil enzymes that contribute to herbicide breakdown is also regulated by temperature and moisture levels. researchgate.netijcmas.com
For tribenuron-methyl, a foliar-applied herbicide, environmental conditions influence its uptake and translocation. caws.org.nz Generally, uptake increases with rising temperature. caws.org.nz The persistence and movement of tribenuron-methyl in the soil are also affected by moisture. Leaching processes, driven by rainfall or irrigation, can move the herbicide deeper into the soil profile, while upward movement can occur in drying conditions. juniperpublishers.com The aqueous solubility of tribenuron-methyl is pH-dependent, which in turn affects its mobility in soil water. juniperpublishers.com
Light: While less commonly studied for these specific compounds compared to temperature and moisture, light intensity can influence plant growth and cuticle development, which can indirectly affect the uptake of foliar-applied herbicides. Plants grown under low light may have altered leaf morphology that could impact spray retention and absorption.
Understanding these interactions is essential for optimizing application timing and predicting the environmental behavior of this compound.
Ecological and Agronomic Implications of Herbicide Resistance
Impact on Crop Productivity and Agricultural Sustainability
The emergence and proliferation of weed populations resistant to acetolactate synthase (ALS) inhibiting herbicides, such as tribenuron-methyl (B105370) and imazamethabenz (B1671736), present a significant threat to crop productivity and the long-term sustainability of agricultural systems. Weeds are a primary biotic stressor in crop production, competing for essential resources like water, nutrients, and light. d-nb.infonih.gov Effective herbicide-based weed management has been a cornerstone of modern agriculture, often achieving over 90% control of target weed populations and thereby safeguarding yields. d-nb.infonih.gov However, the inherited ability of resistant weeds to survive and reproduce after herbicide application undermines this control, leading to increased weed pressure, nutritional and drought stress on crops, and consequently, a reduction in both the productivity and quality of the harvest. d-nb.infonih.gov
The repeated and widespread use of tribenuron-methyl, often favored for its low cost and broad-spectrum activity, has led to a high incidence of resistance in numerous broadleaf weed species. d-nb.infonih.gov A comprehensive study in Iranian wheat fields, for instance, revealed that a significant portion of collected weed populations had developed resistance to tribenuron-methyl. This unchecked proliferation of resistant weeds directly translates to potential yield losses and threatens the economic viability of wheat farming in the region. d-nb.infonih.gov The continued use of an ineffective herbicide not only fails to control the target weeds but can also contribute to environmental pollution without providing the intended agronomic benefit. d-nb.infonih.gov
Research has documented the prevalence of resistance across various weed species. For example, a large-scale screening of broadleaf weeds from wheat fields identified substantial resistance to tribenuron-methyl, highlighting the scale of the impact on cereal production.
Table 1: Prevalence of Tribenuron-methyl Resistance in Various Weed Species from Iranian Wheat Fields
| Weed Species | Family | Number of Populations Screened | Number of Resistant Populations | Resistance Prevalence (%) |
|---|---|---|---|---|
| Sinapis arvensis L. | Brassicaceae | 54 | 44 | 81% |
| Melilotus indicus L. | Fabaceae | 12 | 9 | 75% |
| Ammi majus L. | Apiaceae | 3 | 2 | 67% |
| Rapistrum rugosum L. | Brassicaceae | 2 | 1 | 50% |
| Galium aparine L. | Rubiaceae | 17 | 8 | 47% |
| Malva neglecta Wallr. | Malvaceae | 40 | 18 | 45% |
| Silybum marianum (L.) Gaertn | Asteraceae | 56 | 25 | 45% |
| Vaccaria hispanica Mill. | Caryophyllaceae | 25 | 9 | 36% |
| Descurainia Sophia (L.) Webb ex Prantl | Brassicaceae | 14 | 3 | 21% |
Data compiled from a 2024 study on broadleaf weed resistance in Iran. d-nb.info
Challenges in Integrated Weed Management Practices
The rise of weed resistance to tribenuron-methyl and imazamethabenz significantly complicates Integrated Weed Management (IWM) strategies. agronomyjournals.com IWM is a holistic approach that combines various control methods—cultural, mechanical, biological, and chemical—to manage weed populations in a sustainable manner. agronomyjournals.comwordpress.com Historically, the high efficacy and simplicity of herbicides led to a heavy reliance on chemical control. wordpress.com However, as resistance renders herbicides like tribenuron-methyl ineffective, farmers must transition to more complex and knowledge-intensive IWM systems. wordpress.com
A primary challenge is the lack of readily available, equally effective alternatives. No single non-chemical method can fully replace the utility of a previously effective herbicide. wordpress.com Therefore, successful IWM requires the systematic integration of multiple tactics, such as crop rotation, cover cropping, altered planting dates, and mechanical weeding. wordpress.com This represents a significant shift from a strategy based on a single, reliable technology. wordpress.com
Furthermore, the problem is exacerbated by the slow pace of discovery and commercialization of new herbicide modes of action; no new major mechanism of action has been introduced since the 1980s. agronomyjournals.comwordpress.com This innovation gap leaves farmers with a limited chemical toolkit, increasing the selection pressure on the remaining effective herbicides and accelerating the development of further resistance. agronomyjournals.com The widespread occurrence of non-target site resistance, where weeds develop mechanisms to detoxify a wide range of herbicides, poses a growing concern and a formidable challenge to chemical control within an IWM framework. wordpress.com
Strategic Considerations for Crop and Herbicide Rotation
To combat the evolution and spread of resistance to this compound, strategic management of herbicide use is essential. Relying on a single herbicide or mode of action year after year exerts continuous selection pressure, accelerating resistance development. researchgate.net Therefore, the cornerstone of resistance management is the rotation of herbicides with different modes of action. weedsmart.org.auresearchgate.net
Herbicide rotation involves alternating between different chemical groups to ensure that weeds resistant to one mode of action are controlled by the next. weedsmart.org.au This tactic reduces the frequency of use for any single herbicide class, delaying the selection of resistant individuals. weedsmart.org.au For resistance to ALS inhibitors, this means rotating to herbicides from groups such as photosystem II inhibitors, PPO inhibitors, or synthetic auxins, depending on the crop and weed spectrum. Combining or mixing herbicides with different modes of action within a single application can also be a highly effective strategy for delaying resistance. researchgate.net
Crop rotation is a critical enabler of effective herbicide rotation. weedsmart.org.au Planting different crops in successive seasons allows for the use of a wider variety of herbicides with different modes of action that may not be suitable for a monoculture system. weedsmart.org.au This diversification of the cropping system is fundamental to a sustainable, long-term weed management strategy. However, a key consideration in these rotations is the potential for herbicide carryover, where residues from a previously applied herbicide persist in the soil and can injure a subsequent, sensitive crop. wisc.edupreprints.org For example, soil residues of tribenuron-methyl applied to a wheat crop have been reported to cause significant yield reductions in sensitive rotational crops like chickpeas. preprints.org Therefore, careful planning is required, adhering to the rotational intervals specified on herbicide labels to prevent unintended crop injury while effectively managing weed resistance. wisc.edumidwestcovercrops.org
Future Directions in Research and Sustainable Weed Management
Discovery and Development of Novel Herbicide Chemistries with New Modes of Action
The evolution of weed populations resistant to existing herbicides, including ALS inhibitors, is a primary driver for the discovery of new herbicidal modes of action (MoA). mdpi.com Developing herbicides with novel MoAs is an efficient and crucial strategy for controlling resistant weeds, as they are unlikely to face pre-existing resistance mechanisms. mdpi.comresearchgate.net After a period of limited innovation, recent years have seen progress in identifying new herbicide targets. nih.gov
Research is focused on several promising new targets within plant biology:
Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for de novo pyrimidine (B1678525) biosynthesis in plants. Inhibition of DHODH represents a new MoA for herbicides. nih.gov Tetflupyrolimet is a commercial development candidate from this class, representing the first member of the HRAC Group 28. nih.gov
Homogentisate Solanesyltransferase (HST): A novel target in the plastoquinone (B1678516) biosynthesis pathway. Plastoquinone is a vital cofactor for carotenoid biosynthesis, and its disruption leads to plant bleaching and death. mdpi.com
Other Novel Targets: Scientists are also investigating other potential targets such as Solanyl Diphosphate Synthase (SPS), Fatty Acid Thioesterase (FAT), and Dihydroxy-Acid Dehydratase (DHAD) as points for herbicide intervention. mdpi.comresearchgate.net
The development of herbicides like icafolin-methyl, which belongs to a new chemical class and represents the first new post-emergent MoA for broadacre crops in over three decades, exemplifies this trend. soci.org Such discoveries are critical for creating new tools that can be integrated into rotation programs with older herbicides like tribenuron-methyl (B105370) and imazamethabenz (B1671736) to prolong their utility and combat resistance. soci.org
Innovative Strategies for Managing Herbicide-Resistant Weed Populations
The rise of weed biotypes resistant to ALS inhibitors necessitates a shift from reliance on single-tactic control to more complex, integrated systems.
Integrated Weed Management (IWM) is a holistic approach that combines various control tactics to manage weed populations effectively and sustainably. illinois.edu The core purpose of IWM is to integrate multiple control methods to address herbicide resistance. illinois.edu Enhancements to IWM frameworks are focused on increasing the diversity of pressures on weed communities, making it more difficult for resistance to evolve. sssup.it
Key enhancements include:
Diverse Cropping Systems: Diversifying crop rotations, for instance by including perennial or cover crops, alters the selection pressures on weeds. sssup.it This disrupts weed life cycles and introduces variability in management practices like sowing time, soil cultivation, and harvest time, which can reduce the dominance of specific weed species. sssup.it
Stale Seedbed Technique: This technique involves preparing a seedbed to encourage weed germination and then controlling the emerged weeds with a non-selective method before planting the crop. This can be combined with other IWM practices to reduce the weed seedbank. sssup.it
Strategic Herbicide Use: Within an IWM framework, herbicides are used more judiciously. This includes rotating herbicides with different modes of action, using tank mixtures of effective herbicides, and ensuring applications are made at the correct timing and rate to maximize efficacy and minimize selection for resistance. growiwm.orgcimmyt.org
To reduce the selection pressure exerted by any single method, particularly herbicides, diversification of control tactics is essential. hh-ra.org This involves integrating non-chemical methods with chemical options.
Cultural Controls: These methods create conditions that favor the crop over weeds. Practices include optimizing crop planting density, adjusting row spacing to hasten canopy closure, selecting more competitive crop cultivars, and using cover crops to suppress weed growth by limiting light and space. illinois.edutbpsci.comijoear.com
Mechanical Controls: Physical methods such as tillage before planting, inter-row cultivation, and hand-weeding can effectively control weeds and reduce the reliance on herbicides. bayer.com Effective tillage can control emerged weeds prior to planting, giving the crop a clean start. bayer.com
Harvest Weed Seed Control (HWSC): This is an established practice in some regions that focuses on managing weed seeds during crop harvest to prevent their entry into the soil seedbank. uwa.edu.au
Predictive modeling has become a valuable tool for understanding and anticipating the evolution of herbicide resistance. awsjournal.org These models integrate knowledge about weed biology, genetics, and management practices to simulate how resistance may develop over time. awsjournal.org Early models provided a foundation for understanding the basic principles driving resistance, while modern tools incorporate more detailed genetic and population-level parameters for more accurate predictions. awsjournal.orgisws.org.in
These models can help stakeholders anticipate how many years a specific herbicide might remain effective under different management scenarios, allowing for proactive adjustments to delay resistance. awsjournal.org By simulating various strategies, such as herbicide rotation or the inclusion of tillage, models can help prioritize the most effective and sustainable long-term management plans. awsjournal.orgfrontiersin.org
| Parameter Category | Specific Factors | Influence on Resistance Evolution |
|---|---|---|
| Weed Ecology & Biology | Seed bank density, seedling recruitment rate, seed longevity, gene flow (pollen/seed dispersal) | Determines the size and persistence of the weed population available for selection. awsjournal.orgisws.org.in |
| Genetics | Initial frequency of resistance alleles, mode of inheritance (e.g., single major gene), fitness cost of resistance | Governs the rate at which resistance traits appear and spread within a population. isws.org.in |
| Management Practices | Herbicide mode of action, application rate, frequency of use, use of herbicide mixtures or rotations, tillage, crop rotation | Dictates the intensity of the selection pressure applied to the weed population. awsjournal.orgfrontiersin.org |
Advances in Metabolic Engineering for Enhanced Crop Tolerance
Metabolic engineering offers a precise way to improve crop characteristics, including tolerance to herbicides. researchgate.netpreprints.org This involves manipulating key genes or entire metabolic pathways to allow a crop to withstand herbicide applications that would otherwise be harmful. nih.gov While much work has focused on nutritional enhancement, the same principles apply to developing herbicide-tolerant crops. researchgate.netnih.gov
Recent advancements in this field include:
Multi-gene Stacking: Modern vector systems allow for the transfer of multiple genes at once. nih.gov This enables the reconstruction of entire metabolic pathways in a host plant, which could be used to introduce a detoxification pathway for herbicides like tribenuron-methyl or imazamethabenz. nih.gov
Gene Editing Technologies: Tools like CRISPR/Cas9 allow for precise modifications to a plant's genome. preprints.org This could be used to alter the crop's native ALS enzyme, making it insensitive to ALS-inhibiting herbicides without affecting its normal function, a mechanism similar to that seen in resistant weeds.
Understanding Resistance Mechanisms: Research into how weeds evolve metabolic resistance provides a roadmap for crop engineering. Studies have identified specific cytochrome P450, GST, and glucosyltransferase genes that are up-regulated in tribenuron-methyl resistant weeds, enabling them to rapidly metabolize the herbicide. nih.gov Engineering crops to express similar detoxification genes could confer selective tolerance.
Environmental Remediation Technologies for Herbicide Decontamination (e.g., Phytoremediation)
The persistence of herbicide residues in soil and water is an environmental concern that can be addressed with emerging remediation technologies. nih.gov
Phytoremediation: This technology uses plants to clean up environmental pollutants. Research has demonstrated that vetiver grass (Vetiveria zizanioides L.) is capable of tolerating and reducing high concentrations of tribenuron-methyl in the soil. juniperpublishers.com The grass absorbs the herbicide, accumulating it primarily in its shoots, thereby removing it from the soil matrix. juniperpublishers.com Studies have shown that in soils planted with vetiver, the concentration of tribenuron-methyl can be significantly lower compared to unplanted soils. juniperpublishers.com
| Treatment | Herbicide Removal by Vetiver (g ha⁻¹) | Reduction in Soil Herbicide Concentration Compared to Control |
|---|---|---|
| Low Concentration (C1V) | 373.7 | 39.8% |
| High Concentration (C2V) | 361.6 | 30.1% |
Data adapted from a study on tribenuron-methyl dissipation in soil profiles over 128 days. juniperpublishers.com
Bioremediation: This approach uses microorganisms to degrade contaminants. Bacterial consortia, including species such as Bacillus cereus, Bacillus velezensis, and Rhodococcus rhodochrous, have shown high efficiency in degrading tribenuron-methyl in laboratory settings. nih.gov These microorganisms can metabolize the herbicide into simpler, non-toxic compounds, offering a promising solution for decontaminating soil and water. nih.gov
Q & A
Q. What molecular mechanisms underlie the antitumor effects of imazamethabenz in breast cancer models?
Imazamethabenz inhibits Pin1, a peptidyl-prolyl isomerase overexpressed in tumors, disrupting pathways like VEGF and MMP9 that drive metastasis. Methodologically, confirm this via molecular docking (AUTODOCK 4.0 with PDB 3JYJ) and validate with western blotting for protein expression changes. MTT assays (IC50 = 11.32 µM in HepG-2 cells) and transwell invasion assays (e.g., 1–2.5 µM reduces MCF-7 invasion by >50%) quantify dose-dependent effects .
Q. What safety protocols are critical when handling tribenuron-methyl in laboratory settings?
Follow GHS guidelines: wear protective gloves/eyewear, avoid inhalation (P260/P261), and prevent environmental release (P273). Tribenuron-methyl is skin-sensitizing (H317) and toxic to aquatic life (H410). Store away from strong acids/oxidizers, and dispose via approved hazardous waste channels .
Q. How can researchers design dose-response experiments for herbicide efficacy studies?
Use randomized complete block designs (e.g., 3 replications per treatment) with controlled variables (spray volume, additives). For imazamethabenz, test rates like 0.235–0.470 lb/acre in field trials, measuring weed control (%) and crop injury via visual scoring. Statistical analysis (ANOVA, p<0.05) ensures reproducibility .
Advanced Research Questions
Q. How can experimental models reconcile contradictory findings between agricultural and oncological studies of imazamethabenz?
Agricultural studies focus on wild oat control (e.g., 80–90% efficacy at 0.47 lb/acre), while oncological research highlights Pin1 inhibition at µM concentrations. Address discrepancies by cross-validating molecular targets (e.g., Pin1 in both plant and mammalian cells) and using omics approaches (transcriptomics/proteomics) to identify conserved pathways .
Q. What methodologies optimize combinatorial studies of tribenuron-methyl and imazamethabenz in non-agricultural systems?
Use factorial designs to test synergism: (1) Determine individual IC50 values via MTT assays. (2) Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy). For example, imazamethabenz (2.5 µM) combined with tribenuron-methyl (10 µM) reduced MCF-7 migration by 80% vs. single-agent treatments .
Q. How do environmental factors influence the stability and reactivity of tribenuron-methyl in experimental setups?
Tribenuron-methyl degrades under high pH (>9) or oxidative conditions. Monitor stability via HPLC-UV under controlled storage (4°C, inert atmosphere). Hazardous decomposition (e.g., toxic fumes during combustion) requires fume hood use and CO2 fire suppression .
Data Analysis and Contradiction Resolution
Q. What statistical approaches resolve variability in cell-based assays for imazamethabenz?
Use SPSS or R for ANOVA with post-hoc Tukey tests. For example, in wound healing assays, imazamethabenz (2.5 µM) showed a migration rate of 19.32% vs. control (p<0.05). Replicate experiments 3–4 times and report SEM to address variability .
Q. How can researchers validate molecular docking predictions of imazamethabenz-Pin1 interactions?
Pair docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with surface plasmon resonance (SPR) to measure binding affinity (KD). Mutagenesis studies (e.g., Pin1 Arg68/His157 substitutions) further confirm critical binding residues .
Methodological Tables
| Tribenuron-Methyl Stability | Conditions | Outcome |
|---|---|---|
| Chemical Reactivity | pH >9, 25°C | Decomposes within 24 hours |
| Storage | 4°C, argon atmosphere | Stable for 12 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
